Technical Monograph: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide
Technical Monograph: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide
The following technical guide is structured to serve as a definitive reference for the chemical characterization, synthesis, and application of Naphthol AS-LC (N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide).
Common Designation: Naphthol AS-LC | CAS: 4273-92-1 Primary Application: Precursor for High-Performance Azo Pigments (e.g., Pigment Red 146)[1][2]
Executive Technical Summary
N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, commercially known as Naphthol AS-LC , is a critical coupling component in the manufacture of insoluble azo pigments and azoic dyes.[1][2] Distinguished by its 2,5-dimethoxy-4-chloroaniline moiety, this molecule exhibits enhanced substantivity and specific bathochromic shifts compared to the unsubstituted Naphthol AS parent.[1][2] Its primary industrial utility lies in the synthesis of Pigment Red 146 , a standard bluish-red pigment used extensively in printing inks and coatings due to its superior solvent resistance and lightfastness.[1][2][3]
Molecular Architecture & Physicochemical Profile[1][2][4]
Structural Analysis
The molecule consists of a 3-hydroxy-2-naphthoic acid (BON acid) core amidated with 4-chloro-2,5-dimethoxyaniline.[1][2]
-
Electronic Effects: The ortho-hydroxy group on the naphthalene ring forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen.[1][2] This "pseudo-ring" planarizes the molecule, increasing lattice energy (high melting point) and fluorescence in solution.
-
Substituent Impact: The 2,5-dimethoxy groups on the anilide ring act as strong electron-donating groups (EDGs), increasing the electron density of the system and shifting the final pigment color toward bluish-red shades.[1][2] The 4-chloro substituent enhances insolubility and improves lightfastness by reducing the oxidative susceptibility of the phenyl ring.[1][2]
Physicochemical Data Table[1][2]
| Property | Value / Description |
| Molecular Formula | C₁₉H₁₆ClNO₄ |
| Molecular Weight | 357.79 g/mol |
| Appearance | Light gray to beige microcrystalline powder |
| Melting Point | 188 – 190 °C |
| Density | ~1.37 g/cm³ (Predicted) |
| Solubility (Water) | Insoluble (< 0.1 mg/L) |
| Solubility (Alkali) | Soluble in hot NaOH (forms yellow phenolate) |
| Solubility (Organic) | Soluble in Pyridine, Nitrobenzene, hot Xylene |
| pKa | ~8.65 (Phenolic OH) |
| LogP | 4.47 (High lipophilicity) |
Synthetic Methodology
The industrial synthesis of Naphthol AS-LC utilizes the Schotten-Baumann condensation principle, modified for non-aqueous conditions to maximize yield and purity.[1][2] The preferred route involves the activation of 3-hydroxy-2-naphthoic acid (BON Acid) using Phosphorus Trichloride (
Reaction Logic
-
Activation: BON Acid is converted to its acid chloride in situ.[1][2]
-
Amidation: The acid chloride reacts with 4-chloro-2,5-dimethoxyaniline.[1][2]
-
Purification: Removal of unreacted amine and phosphorous byproducts.[2]
Detailed Protocol (Laboratory Scale)
-
Reagents:
-
Workflow:
-
Suspend BON acid and the aniline derivative in Toluene under
atmosphere. -
Heat mixture to 60°C.
-
Add
dropwise over 30 minutes.[1][2][5] (Caution: Exothermic, HCl gas evolution). -
Reflux the mixture (approx. 110°C) for 4–6 hours until HCl evolution ceases.
-
Cool to 80°C and add sodium carbonate solution to neutralize residual acid.
-
Steam distill to remove solvent (if Toluene) or filter hot (if Chlorobenzene).[1][2]
-
Wash filter cake with hot water, then methanol.[2] Dry at 80°C.
-
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for Naphthol AS-LC via PCl3 activation.
Spectroscopic Characterization
Identification of Naphthol AS-LC relies on confirming the amide linkage and the substitution pattern of the aniline ring.[1][2]
-
IR Spectroscopy (KBr Pellet):
-
¹H NMR (DMSO-d₆, 400 MHz) - Characteristic Resonances:
Application Engineering: Azo Pigment Synthesis
The most critical application of Naphthol AS-LC is its coupling with diazotized amines to form insoluble pigments like Pigment Red 146 .[1][2]
The Coupling Mechanism
The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich C1 position of the naphthol ring.[1][2]
-
Critical Parameter - pH Control: The coupling typically requires the Naphthol AS-LC to be dissolved as a phenolate (pH > 12) and then precipitated in a fine dispersion or coupled directly.[1][2] However, for optimal crystal growth (pigment quality), the pH is often buffered between 4.5 and 6.0 during the addition of the diazonium salt.
Pigment Formation Diagram[1][2]
Caption: Reaction logic for the conversion of Naphthol AS-LC into Pigment Red 146.
Safety & Handling (MSDS Highlights)
While Naphthol AS-LC is stable, it poses specific hazards typical of fine organic powders and phenolic derivatives.
-
Health Hazards:
-
Environmental Hazards:
-
Handling:
References
-
PubChem. (n.d.).[2] N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CID 66714).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Yuan, J., et al. (2019). Confined Crystallization of Pigment Red 146 in Emulsion Droplets and Its Mechanism. Nanomaterials, 9(3), 379. Retrieved from [Link][1][2][7][5]
-
Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications.[4] Wiley-VCH.[1][2] (Standard reference for Naphthol AS chemistry).
Sources
- 1. Buy N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide | 4273-92-1 [smolecule.com]
- 2. 5'-Chloro-3-hydroxy-2',4'-dimethoxy-2-naphthanilide | C19H16ClNO4 | CID 66714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02496A [pubs.rsc.org]
- 4. Naphthol AS-LC CAS#: 4273-92-1 [m.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. researchgate.net [researchgate.net]
